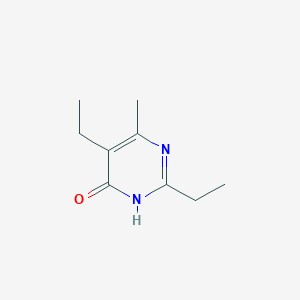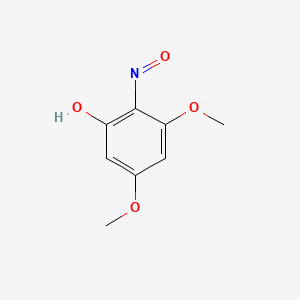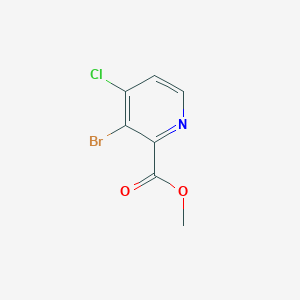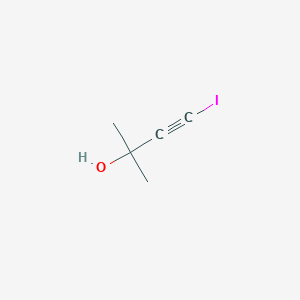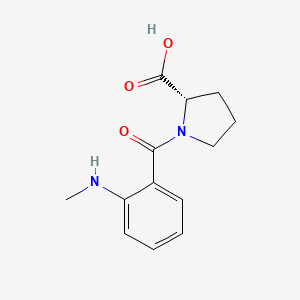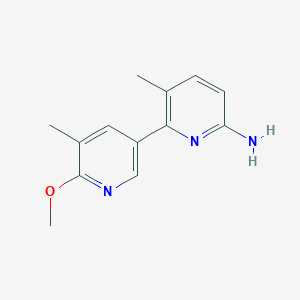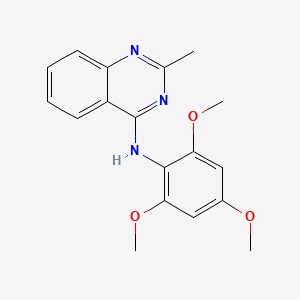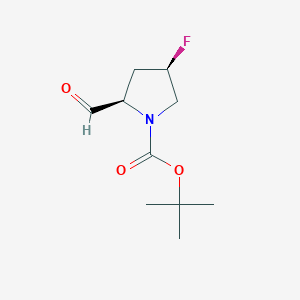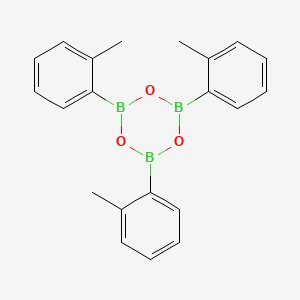
Tris(2-tolyl)boroxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-tolyl)boroxin is a complex organoboron compound characterized by its unique trioxatriborinane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-tolyl)boroxin typically involves the reaction of boron trichloride with 2-methylphenyl derivatives under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired trioxatriborinane ring structure. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-tolyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron centers to lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Tris(2-tolyl)boroxin has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the development of advanced materials, such as polymers and composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Tris(2-tolyl)boroxin involves its ability to form stable complexes with various molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as catalysis and molecular recognition. The aromatic rings provide additional sites for interaction, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(2-methylphenyl)phosphine: Similar in structure but contains phosphorus instead of boron.
2,4,6-Tris(2-methylphenyl)triazine: Contains a triazine ring instead of a trioxatriborinane ring.
2,4,6-Tris(2-methylphenyl)borane: Similar boron-containing compound but lacks the trioxatriborinane ring structure.
Uniqueness
Tris(2-tolyl)boroxin is unique due to its trioxatriborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as catalysis and materials science.
Eigenschaften
CAS-Nummer |
7294-50-0 |
|---|---|
Molekularformel |
C21H21B3O3 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2,4,6-tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O3/c1-16-10-4-7-13-19(16)22-25-23(20-14-8-5-11-17(20)2)27-24(26-22)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI-Schlüssel |
KQCVRJJUFONPLO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


